2-benzyl-4-(chloromethyl)-1,3-oxazole
Description
Properties
CAS No. |
202594-64-7 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Benzyl 4 Chloromethyl 1,3 Oxazole
Reactivity of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a primary alkyl halide, and its reactivity is characteristic of this class of compounds, primarily undergoing nucleophilic substitution reactions. The presence of the oxazole (B20620) ring and the benzyl (B1604629) group at C2 can electronically influence the reaction pathways.
The most common and well-documented reactions of 2-benzyl-4-(chloromethyl)-1,3-oxazole involve the displacement of the chloride ion by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-nucleophile bond.
The reaction of 4-(chloromethyl)oxazoles with various primary and secondary amines provides a straightforward route to the corresponding amino derivatives. These reactions are fundamental in the synthesis of building blocks for peptidomimetics and other biologically active molecules. For instance, the reaction of a related compound, methyl 2-(chloromethyl)oxazole-4-carboxylate, with primary amines has been studied to optimize conditions for the formation of secondary amines. researchgate.net The use of a silver salt, such as silver perchlorate (B79767) (AgClO₄), can promote the substitution reaction, likely by assisting in the removal of the chloride leaving group. researchgate.net This method has proven versatile for generating a diverse array of N-substituted aminomethyl oxazole esters. researchgate.net
Table 1: Synthesis of N-Substituted Aminomethyl Oxazole Derivatives
| Amine Nucleophile | Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isopropylamine | AgClO₄ | CH₃CN | 60 | Methyl 2-((isopropylamino)methyl)oxazole-4-carboxylate | 66 | researchgate.net |
| n-Butylamine | AgClO₄ | CH₃CN | 60 | Methyl 2-((butylamino)methyl)oxazole-4-carboxylate | 70 | researchgate.net |
| Benzylamine | AgClO₄ | CH₃CN | 60 | Methyl 2-((benzylamino)methyl)oxazole-4-carboxylate | 92 | researchgate.net |
| Aniline | AgClO₄ | CH₃CN | 60 | Methyl 2-((phenylamino)methyl)oxazole-4-carboxylate | 40 | researchgate.net |
The displacement of the chloride with an azide (B81097) ion (N₃⁻) is a crucial transformation that converts the chloromethyl group into an azidomethyl group. This reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent like DMF. The resulting 2-benzyl-4-(azidomethyl)-1,3-oxazole is a key precursor for "click" chemistry.
"Click" chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which involves the reaction of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. researchgate.netresearchgate.net The 2-benzyl-4-(azidomethyl)-1,3-oxazole can be readily employed in such reactions to link the oxazole scaffold to a wide variety of molecules containing an alkyne functionality. wikipedia.org This methodology is extensively used in drug discovery, bioconjugation, and materials science. ucalgary.canih.govyoutube.com
Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Azide Precursor | Alkyne | Catalyst | Solvent | Product |
|---|---|---|---|---|
| 2-Benzyl-4-(azidomethyl)-1,3-oxazole | Phenylacetylene | Cu(I) salt (e.g., CuI) | t-BuOH/H₂O or other suitable solvents | 2-Benzyl-4-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1,3-oxazole |
The electrophilic chloromethyl group of this compound also reacts with a variety of other nucleophiles. For instance, sulfur nucleophiles, such as thiols and thiophenols, can displace the chloride to form the corresponding thioethers. nih.gov These reactions often benefit from the use of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Polar aprotic solvents like DMF are often employed to stabilize the transition state of these SN2 reactions. Similarly, oxygen nucleophiles like alkoxides and phenoxides can react to yield ether derivatives. nih.gov
Table 3: Reactions of Halomethyloxazoles with Various Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiolate | Sodium thiophenoxide (PhSNa) | Thioether |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Malonate | Diethyl malonate anion | Alkylated malonic ester |
While nucleophilic substitution is the predominant pathway, elimination reactions (specifically, dehydrochlorination) can potentially occur under certain conditions, particularly in the presence of a strong, non-nucleophilic base. Such a reaction would lead to the formation of a 4-methylene-1,3-oxazole derivative. However, there is limited specific literature documenting this pathway for this compound. The formation of such an exocyclic double bond would be in conjugation with the oxazole ring, which could provide a driving force for the reaction. The competition between substitution and elimination is a well-known phenomenon in the chemistry of alkyl halides and is highly dependent on the nature of the base, the solvent, and the reaction temperature.
The carbon-chlorine bond in the chloromethyl group can also undergo homolytic cleavage to generate a radical intermediate. This process can typically be initiated by UV light or radical initiators. For instance, studies on the related compound 4-(chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole (B1621382) have shown that UV irradiation can lead to C-Cl bond homolysis, forming a methyl radical intermediate centered at the C4-methylene position. This radical can then participate in subsequent reactions. Free-radical halogenation is a common reaction for alkanes and alkyl-substituted aromatics under UV light. wikipedia.org While less common than nucleophilic substitution for this particular substrate, the potential for radical-mediated transformations adds another dimension to the chemical reactivity of this compound.
Nucleophilic Substitution Reactions.
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is an aromatic but weakly basic compound, with the conjugate acid having a pKa of 0.8. wikipedia.org Its aromaticity is less pronounced than that of its sulfur analog, thiazole. wikipedia.org The presence of the electronegative oxygen and the pyridine-like nitrogen atom deactivates the ring towards electrophilic attack and makes it more susceptible to nucleophilic attack. oxfordsciencetrove.com The acidity of the ring protons follows the order C2 > C5 > C4. tandfonline.com
Electrophilic substitution on the oxazole ring is generally difficult and typically requires the presence of activating, electron-donating groups. wikipedia.orgpharmaguideline.com When such groups are present, substitution occurs preferentially at the C5 position. wikipedia.orgtandfonline.com If the C5 position is blocked, the reaction may occur at C4. pharmaguideline.com The order of reactivity for electrophilic substitution is C4 > C5 > C2 when electron-releasing substituents are present. pharmaguideline.com
Standard nitration and sulfonation reactions are generally unsuccessful due to the formation of a highly electron-deficient oxazolium cation under strong acidic conditions. clockss.org However, specific examples like Vilsmeier-Haack formylation can proceed, typically at the C4 position in compounds like 5-methyl-2-phenyloxazole. clockss.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles
| Position | Reactivity with Activating Groups | Reactivity without Activating Groups | Example Reaction |
| C2 | Low | Very Low | Deprotonation followed by electrophilic quench wikipedia.org |
| C4 | High | Low | Vilsmeier-Haack formylation clockss.org |
| C5 | Highest | Low | Halogenation, Nitration (with amino group) wikipedia.orgclockss.org |
This table summarizes the general patterns of electrophilic substitution on the oxazole ring based on the presence of activating substituents.
While nucleophilic aromatic substitution on the oxazole ring itself is rare, it can occur if a good leaving group is present, particularly at the C2 position. wikipedia.orgpharmaguideline.com More commonly, nucleophilic attack leads to ring-opening. pharmaguideline.com The electron-deficient C2 position is the most susceptible to nucleophilic attack, especially when electron-withdrawing groups are present at other positions like C4. pharmaguideline.com
The oxazole ring can undergo cleavage and rearrangement into other heterocyclic systems. For instance, in the presence of ammonia (B1221849) or formamide (B127407), oxazoles can be converted into imidazoles. pharmaguideline.com The oxazole ring can also be opened by oxidizing agents like cold potassium permanganate (B83412) or chromic acid. pharmaguideline.com Furthermore, oxazoles can participate as dienes in Diels-Alder reactions with electrophilic alkenes, which provides a route to synthesizing pyridines. wikipedia.org
Unusual ring-opening reactions have been observed under specific conditions. For example, some 4,5-dihydrooxazoles, upon activation by a Lewis acid, can be opened by nucleophiles at the 5-position. acs.org
The most acidic proton on the oxazole ring is at the C2 position, making it the primary site for deprotonation by strong bases like organolithium reagents. wikipedia.orgpharmaguideline.com However, the resulting 2-lithiooxazoles are often unstable and can exist in equilibrium with a ring-opened isocyanide form. wikipedia.orgpharmaguideline.com This instability can be overcome by complexing the oxazole with a Lewis acid, such as borane, prior to metalation, which prevents the electrocyclic ring opening. acs.org
This regioselective metalation at C2 allows for the introduction of various electrophiles. wikipedia.org Sequential deprotonation strategies can also be used for specific halogenation at C2 and C5. researchgate.net Directed metalation using TMP-bases (like TMPMgCl·LiCl or TMPZnCl·LiCl) has been developed for the regioselective functionalization of the oxazole scaffold, allowing for reactions with electrophiles such as aryl halides and acid chlorides. acs.org These metalated intermediates are crucial for cross-coupling reactions like Suzuki-Miyaura, Negishi, and Stille, enabling the synthesis of complex substituted oxazoles. researchgate.netresearchgate.net
Oxazoles can undergo several types of rearrangement reactions.
Cornforth Rearrangement : This is a thermal rearrangement of 4-acyloxazoles where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then re-closes to form the isomeric oxazole. wikipedia.org
Photochemical Rearrangements : Upon irradiation, oxazoles can rearrange to form isoxazoles or thiazoles.
Reaction with Singlet Oxygen : The reaction of oxazoles with singlet oxygen can lead to the formation of triamides through a rearrangement mechanism. acs.org
Skeletal Rearrangements : A novel approach has been demonstrated for the skeletal rearrangement of an oxazole into an azepine and a pyrrole (B145914) via a dynamic 8π electrocyclization process. nih.govacs.org
Derivatization Strategies for Structural Diversification
The presence of multiple reactive sites on the this compound molecule, including the C2, C4, and C5 positions of the oxazole ring and the chloromethyl group, allows for extensive structural diversification.
The functionalization of the oxazole core is a key strategy for creating diverse molecular architectures. The different reactivity of the C2, C4, and C5 positions allows for selective derivatization.
C2-Position : The C2 proton is the most acidic, allowing for deprotonation and subsequent reaction with various electrophiles. wikipedia.orgpharmaguideline.com Palladium-catalyzed direct arylation at the C2 position is a powerful method, often favored in nonpolar solvents when using specific phosphine (B1218219) ligands. organic-chemistry.org Nickel-catalyzed C2 arylation has also been achieved with aryl chlorides and pivalates. organic-chemistry.org
C4-Position : The 4-(chloromethyl) group is a highly reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Additionally, metalation can introduce halides at the C4 position via a halogen dance reaction. researchgate.net
C5-Position : Electrophilic substitution, when feasible, preferentially occurs at C5. wikipedia.org Palladium-catalyzed direct arylation is also highly effective at the C5 position and is often favored in polar solvents. organic-chemistry.org
The combination of these regioselective functionalization techniques, including metalation and cross-coupling reactions, provides a robust platform for the synthesis of 2,4,5-trisubstituted oxazoles from a single precursor. acs.orgcapes.gov.br
Table 2: Summary of Functionalization Strategies for the Oxazole Ring
| Position | Method | Reagents/Conditions | Outcome |
| C2 | Metalation/Deprotonation | n-BuLi, TMP-Bases wikipedia.orgacs.org | Introduction of electrophiles |
| C2 | Direct Arylation | Ni(II)/Phosphine Ligand, Aryl Chlorides organic-chemistry.org | C2-Arylated Oxazoles |
| C4 | Nucleophilic Substitution | Various Nucleophiles | Derivatization of the chloromethyl group |
| C4 | Halogenation | Halogen Dance Reaction researchgate.net | C4-Halogenated Oxazoles |
| C5 | Electrophilic Substitution | Activating groups + Electrophile (e.g., NBS) clockss.org | C5-Substituted Oxazoles |
| C5 | Direct Arylation | Pd-Catalyst/Phosphine Ligand, Polar Solvents organic-chemistry.org | C5-Arylated Oxazoles |
This interactive table outlines key methods for functionalizing the C2, C4, and C5 positions of the oxazole ring.
Construction of Fused and Bridged Oxazole Systems
The 4-(chloromethyl)oxazole (B1368424) moiety serves as a versatile building block for the synthesis of various fused heterocyclic systems. Intramolecular cyclization reactions, in particular, offer a powerful strategy for constructing such frameworks. While specific examples starting directly from this compound are not extensively documented, analogous transformations with related chloromethyl oxazole derivatives provide significant insights into its potential.
One notable approach involves the base-promoted cyclization of N-Boc-ω-(4-(chloromethyl)oxazol-5-yl)alkylamines. This methodology has been shown to favor the formation of larger ring systems, leading to the "dimerization" and the creation of fused 10-, 12-, and 14-membered rings. This unexpected preference for larger ring formation over the seemingly more accessible 5-, 6-, or 7-membered rings highlights the unique conformational preferences and reactivity patterns of the oxazole scaffold.
Another strategy for creating fused systems is through thermal isomerization. For instance, 5-(2H-azirin-2-yl)oxazoles, which can be synthesized from 2-diazoacetyl-2H-azirines and nitriles, undergo thermal rearrangement to produce 4H-pyrrolo[2,3-d]oxazoles. This transformation proceeds through a nitrenoid-like transition state, followed by a 1,5-H-shift, demonstrating an atom-economical approach to fused oxazole derivatives.
Furthermore, cascade reactions involving intramolecular Prins/Friedel-Crafts cyclizations offer a pathway to complex fused structures. In analogous systems, treatment of appropriately substituted vinylphenyl acetaldehydes with a Lewis acid can initiate an intramolecular Prins reaction to form a benzylic carbenium ion, which is then trapped by an intramolecular Friedel-Crafts alkylation, leading to fused polycyclic systems. beilstein-journals.org A similar strategy could conceptually be applied to derivatives of this compound.
The synthesis of bridged oxazole systems from this compound is less commonly reported. However, the fundamental reactivity of the chloromethyl group allows for its participation in intermolecular reactions with difunctional nucleophiles, which could, in principle, lead to the formation of bridged structures. Such transformations would likely involve a two-step process: an initial nucleophilic substitution at the chloromethyl group, followed by a second intramolecular reaction to form the bridge.
Table 1: Examples of Fused Oxazole Systems from Analogous Precursors
| Starting Material Type | Reaction Type | Fused System Formed | Key Reagents/Conditions |
| N-Boc-ω-(4-(chloromethyl)oxazol-5-yl)alkylamines | Intramolecular Cyclization | Fused 10-, 12-, and 14-membered rings | Base |
| 5-(2H-azirin-2-yl)oxazoles | Thermal Isomerization | 4H-pyrrolo[2,3-d]oxazoles | Heat |
| 2-(2-vinylphenyl)acetaldehydes | Prins/Friedel-Crafts Cyclization | 4-aryltetralin-2-ols | BF₃·Et₂O |
Preparation of Macrocyclic and Oligomeric Architectures
The synthesis of macrocycles and oligomers containing the oxazole unit is an area of growing interest, driven by their potential applications in medicinal chemistry and materials science. The reactive chloromethyl group of this compound makes it a suitable candidate for incorporation into these larger structures.
Macrocyclization can be achieved through high-dilution reactions of the chloromethyl oxazole with a difunctional linker. For example, reaction with a long-chain dicarboxylic acid or diamine could lead to the formation of a large ring. While direct examples with this compound are scarce, the synthesis of oxazole-based macrocycles has been successfully demonstrated using other building blocks. nih.gov These syntheses often rely on the stepwise construction of a linear precursor followed by an intramolecular cyclization step. nih.gov
Oligomerization of this compound could potentially be achieved through a step-growth polymerization mechanism. For instance, reaction with a suitable difunctional nucleophile could lead to the formation of a linear polymer. Alternatively, the synthesis of well-defined oligomers can be accomplished through a stepwise approach. An analogous method has been used to synthesize oligomers of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, where the monomer is activated and coupled sequentially to build up the oligomeric chain. This approach allows for precise control over the length and composition of the resulting oligomer.
Table 2: Potential Strategies for Macrocyclic and Oligomeric Architectures
| Target Architecture | Synthetic Strategy | Key Reaction Type | Required Co-reactant |
| Macrocycle | Intramolecular Cyclization | Nucleophilic Substitution | Long-chain difunctional nucleophile (e.g., diamine, diol) |
| Oligomer/Polymer | Step-growth Polymerization | Nucleophilic Substitution | Difunctional nucleophile (e.g., bisphenol, dithiols) |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the outcome and optimizing reaction conditions. The key transformations of this compound are primarily nucleophilic substitution reactions at the chloromethyl group.
Elucidation of Reaction Intermediates
The nucleophilic substitution reactions of 4-(chloromethyl)oxazoles can proceed through different mechanisms, each involving distinct intermediates. In a typical S(_N)2 reaction, the nucleophile attacks the electrophilic carbon of the chloromethyl group in a concerted step, leading directly to the product without the formation of a stable intermediate. The transition state in this case would involve a pentacoordinate carbon atom.
However, under certain conditions, particularly with substrates that can stabilize a positive charge, an S(_N)1 mechanism may be operative. In this case, the reaction would proceed through a carbocation intermediate, formed by the departure of the chloride ion. The presence of the oxazole ring and the benzyl group could potentially stabilize such a carbocation through resonance.
In the context of nucleophilic aromatic substitution (S(_N)Ar) on the oxazole ring itself (which is less common for the chloromethyl group but relevant for other positions), the reaction proceeds through a Meisenheimer complex. This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. While not directly applicable to the chloromethyl group, it is a key intermediate in the broader chemistry of oxazoles.
The characterization of these transient species is often challenging and may require specialized techniques such as low-temperature NMR or trapping experiments. For many reactions involving 4-(chloromethyl)oxazoles, the exact nature of the intermediates is often inferred from the reaction kinetics and the stereochemical outcome of the reaction rather than direct observation.
Kinetic and Thermodynamic Studies
Detailed kinetic and thermodynamic data for reactions of this compound are not widely available in the literature. However, general principles of physical organic chemistry can be applied to understand the factors that would influence the rates and equilibria of its reactions.
The rate of nucleophilic substitution at the chloromethyl group would be expected to be dependent on several factors, including the concentration of the nucleophile, the nature of the solvent, and the temperature. For an S(_N)2 reaction, the rate law would be second order, first order in both the oxazole and the nucleophile. For an S(_N)1 reaction, the rate law would be first order, depending only on the concentration of the oxazole.
Influence of Substituent Effects on Reactivity
The substituents on the oxazole ring and on the benzyl group can have a significant impact on the reactivity of the chloromethyl group. These effects can be both electronic and steric in nature.
The 2-benzyl group is primarily an electron-donating group through induction and hyperconjugation. This electron-donating effect can influence the reactivity of the chloromethyl group in several ways. In an S(_N)1-type reaction, the benzyl group would help to stabilize the intermediate carbocation, thus accelerating the reaction. In an S(_N)2-type reaction, the electron-donating nature of the benzyl group might slightly decrease the electrophilicity of the chloromethyl carbon, potentially slowing down the reaction.
Substituents on the phenyl ring of the benzyl group can further modulate these electronic effects. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring would enhance the electron-donating ability of the benzyl group, while electron-withdrawing groups (e.g., nitro, cyano) would diminish it. These changes would, in turn, affect the rate of nucleophilic substitution. researchgate.net For example, the rate of the oxazolone (B7731731) ring-opening reaction has been observed to decrease with an increase in the electron-donating properties of the substituent on a phenyl ring at the 2-position. researchgate.net
Steric effects can also play a role. A bulky substituent at the 2-position of the oxazole ring could hinder the approach of the nucleophile to the chloromethyl group, slowing down an S(_N)2 reaction. However, the benzyl group itself is relatively flexible and may not impose significant steric hindrance.
Table 3: Predicted Influence of Substituents on the Reactivity of the Chloromethyl Group
| Substituent Position | Substituent Type | Predicted Effect on S(_N)1 Rate | Predicted Effect on S(_N)2 Rate | Rationale |
| 2-position of oxazole | Electron-donating (e.g., benzyl) | Increase | Decrease (slight) | Stabilization of carbocation intermediate; slight decrease in electrophilicity of C-Cl bond. |
| Phenyl ring of benzyl group | Electron-donating (e.g., -OCH₃) | Increase | Decrease (slight) | Enhanced stabilization of carbocation; reduced electrophilicity. |
| Phenyl ring of benzyl group | Electron-withdrawing (e.g., -NO₂) | Decrease | Increase (slight) | Destabilization of carbocation; increased electrophilicity. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-benzyl-4-(chloromethyl)-1,3-oxazole. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively enable the precise assignment of all atoms within the molecule and establish their connectivity.
¹H NMR for Proton Assignment and Coupling Analysis
The ¹H NMR spectrum provides critical information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For this compound, distinct signals are anticipated for the benzyl (B1604629) group's phenyl and methylene (B1212753) protons, the oxazole (B20620) ring proton, and the chloromethyl protons.
Benzyl Phenyl Protons (H-2' to H-6'): These five protons typically appear as a multiplet in the aromatic region, generally between 7.20 and 7.40 ppm.
Oxazole Ring Proton (H-5): The single proton on the oxazole ring is expected to resonate as a singlet, with its chemical shift influenced by the adjacent substituents. In similar oxazole systems, this proton appears around 7.50-8.00 ppm. farmaciajournal.com
Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the oxazole ring. They are expected to appear as a singlet at approximately 4.50-4.70 ppm.
Benzyl Methylene Protons (-CH₂-Ph): These two protons, situated between the oxazole and phenyl rings, would present as a singlet around 4.10-4.20 ppm. farmaciajournal.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | 7.20 - 7.40 | Multiplet |
| Oxazole H-5 | 7.50 - 8.00 | Singlet |
| -CH₂Cl | 4.50 - 4.70 | Singlet |
| Benzyl -CH₂- | 4.10 - 4.20 | Singlet |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.
Oxazole Ring Carbons (C-2, C-4, C-5): These carbons are characteristic of the heterocyclic core. C-2, bonded to the benzyl group and nitrogen, is expected around 160-162 ppm. C-4, bearing the chloromethyl group, would appear around 150-152 ppm. C-5, the protonated carbon of the ring, is anticipated in the 125-135 ppm range. farmaciajournal.comrsc.org
Benzyl Group Carbons: The quaternary ipso-carbon (C-1') is expected near 135 ppm, while the other aromatic carbons (C-2' to C-6') resonate between 127 and 129 ppm. farmaciajournal.com The benzyl methylene carbon (-CH₂-Ph) signal is predicted to be around 30-35 ppm.
Chloromethyl Carbon (-CH₂Cl): This carbon, directly attached to chlorine, will be significantly deshielded and is expected to appear in the range of 40-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxazole C-2 | 160 - 162 |
| Oxazole C-4 | 150 - 152 |
| Phenyl C-1' (ipso) | ~135 |
| Oxazole C-5 | 125 - 135 |
| Phenyl C-2' to C-6' | 127 - 129 |
| -CH₂Cl | 40 - 45 |
| Benzyl -CH₂- | 30 - 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by establishing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations among the protons within the benzyl group's phenyl ring, confirming their ortho, meta, and para relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively link the ¹H signals for the benzyl methylene, chloromethyl, oxazole H-5, and phenyl protons to their corresponding ¹³C signals, confirming the assignments in Tables 1 and 2. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, mapping out the molecular assembly. ipb.ptbeilstein-journals.org Key expected correlations for this compound would include:
A correlation between the benzyl methylene protons (-CH₂-Ph) and the oxazole ring carbon C-2, confirming the attachment of the benzyl group at the 2-position.
Correlations between the chloromethyl protons (-CH₂Cl) and the oxazole ring carbons C-4 and C-5, verifying the substituent's position.
A correlation between the oxazole H-5 proton and carbons C-4 and C-2, confirming the ring structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. rsc.org For this compound, the molecular formula is C₁₁H₁₀ClNO. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule, [M+H]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak.
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₁H₁₁ClNO]⁺ | 208.0524 |
| [M+Na]⁺ | [C₁₁H₁₀ClNNaO]⁺ | 230.0343 |
| [M+K]⁺ | [C₁₁H₁₀ClKNO]⁺ | 246.0083 |
Fragmentation Pattern Analysis for Structural Information
Analysis of the fragmentation patterns in the mass spectrum, often aided by tandem MS (MS/MS) experiments, helps to confirm the molecular structure. nih.gov The fragmentation of this compound is expected to proceed through several key pathways:
Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the C-C bond adjacent to the phenyl ring. This would result in the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91.
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical and the formation of an ion at [M-Cl]⁺.
Cleavage of the Chloromethyl Group: The molecule may lose the entire chloromethyl group (•CH₂Cl), resulting in a fragment corresponding to the 2-benzyl-1,3-oxazol-4-yl cation.
Ring Cleavage: Fragmentation of the oxazole ring itself can also occur, leading to a more complex pattern of smaller ions.
LC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for assessing the purity of this compound and for analyzing complex reaction mixtures containing this compound.
In a typical LC-MS analysis, the sample is first introduced into an HPLC system, where individual components are separated based on their differential partitioning between a stationary phase and a mobile phase. For oxazole derivatives, reversed-phase HPLC is commonly employed. farmaciajournal.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined. This provides molecular weight information and, through fragmentation analysis, structural details of the eluted compounds.
The high sensitivity and selectivity of LC-MS allow for the detection and quantification of even trace-level impurities. This is crucial for ensuring the quality of this compound for its intended applications. Furthermore, LC-MS/MS, which involves multiple stages of mass analysis, can be used to elucidate the structures of unknown impurities or byproducts in a reaction mixture. researchgate.net
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.05237 | 142.5 |
| [M+Na]⁺ | 230.03431 | 152.2 |
| [M-H]⁻ | 206.03781 | 148.5 |
| [M+NH₄]⁺ | 225.07891 | 161.4 |
| [M+K]⁺ | 246.00825 | 148.7 |
| [M+H-H₂O]⁺ | 190.04235 | 135.8 |
| [M+HCOO]⁻ | 252.04329 | 161.9 |
| [M+CH₃COO]⁻ | 266.05894 | 156.4 |
| Data sourced from computational predictions. uni.lu |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting IR spectrum is a unique fingerprint of the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. These include the C=N stretching of the oxazole ring, C-H stretching of the aromatic and methylene groups, and the C-Cl stretching of the chloromethyl group. globalresearchonline.net The analysis of these vibrational frequencies provides valuable structural confirmation.
Table 2: Characteristic Infrared Absorption Frequencies for Oxazole Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N Stretch (oxazole ring) | ~1517 |
| C=C Stretch (aromatic) | ~1618 |
| C-H Stretch (aromatic/aliphatic) | ~3015 |
| Data is based on a representative oxazole derivative. globalresearchonline.net |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic benzyl group and the oxazole ring. The position and intensity of these bands can be influenced by the solvent polarity. globalresearchonline.net For similar 4-benzyl-1,3-oxazole derivatives, absorption maxima have been observed in the range of 203-340 nm. farmaciajournal.com
Table 3: UV-Vis Absorption Data for a Representative 4-Benzyl-1,3-Oxazole Derivative
| Wavelength (λmax, nm) | Molar Absorptivity (log ε) | Solvent |
| 203.5 | 4.49 | Methanol |
| 250.2 | 4.10 | Methanol |
| 340.1 | 4.12 | Methanol |
| Data from a study on 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-p-tolyloxazole. farmaciajournal.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. researchgate.net It is widely used for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients.
In the context of this compound, a reversed-phase HPLC method would typically be developed. farmaciajournal.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The separation is based on the differential partitioning of the analytes between the two phases. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.
Table 4: Representative RP-HPLC Purity Data for a 4-Benzyl-1,3-Oxazole Derivative
| Compound | Mobile Phase | Purity (%) | Retention Time (tR, min) |
| 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-phenyloxazole | CH₃OH:H₂O = 70:30 | 95.13 | 4.68 |
| Data from a study on a related 4-benzyl-1,3-oxazole derivative. farmaciajournal.com |
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nist.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
While specific GC methods for this compound are not detailed in the provided search results, GC could potentially be used for its analysis, provided the compound is sufficiently volatile and does not decompose at the temperatures required for vaporization and separation. The choice between GC and HPLC would depend on the compound's physical properties and the specific analytical requirements.
Computational and Theoretical Investigations of 2 Benzyl 4 Chloromethyl 1,3 Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2-benzyl-4-(chloromethyl)-1,3-oxazole. These calculations, grounded in the principles of quantum mechanics, offer a detailed view of the molecule at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this process involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or def2-TZVP, to solve the Schrödinger equation in an approximate manner. mdpi.comscholarsresearchlibrary.com The calculation minimizes the energy of the molecule by adjusting the positions of its atoms, leading to a stable conformation. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
A systematic computational study can be conducted to explore the molecule's conformational landscape. The optimization and subsequent frequency calculations are typically performed using a specific functional and basis set, often incorporating a solvent model to simulate conditions in a particular medium. mdpi.com
Analysis of Electronic Structure (HOMO-LUMO Gaps, Molecular Orbitals)
The electronic structure of this compound is primarily analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net Conversely, a larger gap points to a more stable and less reactive molecule. nih.gov The HOMO itself represents the ability of the molecule to donate electrons, so its energy level is related to the ionization potential. The LUMO, on the other hand, signifies the molecule's ability to accept electrons, and its energy is related to the electron affinity. scholarsresearchlibrary.com
The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in oxazole (B20620) derivatives, the electron density in the HOMO is often distributed around the C=C and C=N double bonds, marking these as potential electron-donor sites. nih.gov The presence of benzyl (B1604629) and chloromethyl substituents on the oxazole ring would influence the electron density distribution and the energies of these frontier orbitals. nih.gov
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A small gap suggests high reactivity and low stability. |
Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map of the electrostatic potential plotted onto the electron density surface, which helps to visualize the charge distribution and identify regions that are rich or deficient in electrons. nih.gov
In the MESP map of a molecule like this compound, the red-colored regions indicate negative electrostatic potential, which are typically associated with electronegative atoms like oxygen, nitrogen, and chlorine. These areas are prone to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, usually found around hydrogen atoms, and are susceptible to nucleophilic attack. nih.gov A green-colored area signifies a region of neutral potential. This analysis provides a visual guide to the molecule's reactivity and intermolecular interactions. nih.gov
Reactivity Descriptors and Fukui Functions
Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. Global descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). scholarsresearchlibrary.com
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.
Global Hardness (η) : Measures the resistance to change in the electron distribution. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Global Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. scholarsresearchlibrary.com
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are calculated using the energies of the HOMO and LUMO. scholarsresearchlibrary.com
For a more detailed analysis of reactivity at specific atomic sites, local reactivity descriptors such as Fukui functions are employed. The Fukui function identifies which atoms in a molecule are more susceptible to an electrophilic, nucleophilic, or radical attack. scholarsresearchlibrary.com This is particularly useful for a molecule with multiple functional groups like this compound, as it can pinpoint the most reactive sites within the oxazole ring and the benzyl and chloromethyl substituents. scholarsresearchlibrary.com
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electronic change. |
| Global Softness (S) | 1 / (2η) | Ease of chemical reaction. |
| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capacity. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics and stability of this compound. nih.gov
Conformational Dynamics
MD simulations can reveal the flexibility of the this compound structure by simulating its motion over a period of time at a given temperature and pressure. This analysis helps to identify the most stable and frequently occurring conformations of the molecule. The simulation tracks the trajectory of each atom, providing a dynamic picture of how the molecule behaves. This is particularly important for understanding the rotational freedom of the benzyl group and the chloromethyl group relative to the oxazole ring. The stability of the molecule's conformation can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) over the course of the simulation. A stable simulation would show the RMSD values converging to a plateau. nih.govnih.gov
Interaction with Solvents and Reaction Environments
The molecular electrostatic potential (MEP) surfaces of related compounds have been analyzed to understand solvent interactions. These analyses identify nucleophilic regions, often located around electronegative atoms like oxygen, and electrophilic sites, typically found near hydrogen atoms. asianresassoc.orgresearchgate.netnih.gov This information is vital for predicting how the molecule will interact with different solvents and other reactants in a given chemical environment.
Table 1: Solvent Effects on Electronic Properties of a Structurally Related Dichlorobenzyl Compound
| Solvent | FMO Energy Gap (eV) | Relative Stability |
| Gas Phase | 4.9797 | Least Stable |
| Non-polar | 4.9812 | Moderately Stable |
| Polar | 4.9879 | Most Stable |
This table is illustrative and based on data for a structurally similar compound to demonstrate the typical influence of solvents. asianresassoc.orgresearchgate.net
Prediction of Spectroscopic Parameters
Computational NMR and IR Spectral Prediction
Computational methods are powerful tools for predicting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. mdpi.comnih.gov By comparing these theoretical spectra with experimental data, the structural integrity of a synthesized compound can be validated. asianresassoc.orgresearchgate.net For related molecules, deshielding effects observed for specific carbon and proton atoms in calculated NMR spectra have been attributed to electronegative interactions and hydrogen bonding. asianresassoc.orgresearchgate.net
Vibrational analysis through computational means allows for the prediction of fundamental IR spectral modes. For analogous compounds, these analyses have successfully identified vibrational modes associated with specific functional groups, such as C-H, C-N, and C-O bonds within the oxazole ring system. asianresassoc.orgresearchgate.netmdpi.com
Table 2: Predicted Spectroscopic Data for a Related Azole Derivative
| Parameter | Computational Method | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | GIAO | Varies by proton environment |
| ¹³C NMR Chemical Shift (ppm) | GIAO | Varies by carbon environment |
| IR Frequency (cm⁻¹) | Vibrational Analysis | Corresponds to specific bond vibrations |
This table provides a general representation of the types of data obtained from computational spectroscopic predictions. mdpi.comnih.gov
TD-DFT for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a key computational technique for predicting the electronic absorption spectra of organic molecules. arxiv.orgresearchgate.net By calculating the energies and oscillator strengths of vertical transitions, TD-DFT provides insights into the electronic behavior of compounds like this compound. researchgate.net These calculations help in understanding the nature of electronic excitations, such as HOMO to LUMO transitions, which are fundamental to a molecule's photophysical properties. beilstein-journals.org For similar heterocyclic systems, TD-DFT has been successfully used to correlate calculated absorption bands with experimentally observed UV-Vis spectra. nih.gov
Reaction Mechanism Studies through Computational Modeling
Transition State Characterization
Computational modeling is instrumental in elucidating reaction mechanisms by characterizing the transition states of chemical reactions. For reactions involving similar benzyl-containing or heterocyclic compounds, density functional theory (DFT) calculations have been employed to map out the catalytic cycles of reactions. researchgate.net These studies identify key intermediates and the transition states that connect them. For example, in oxidation reactions of related alcohols, computational models have detailed six-membered intramolecular hydrogen transfer transition states. researchgate.net The characterization of these high-energy structures is crucial for understanding the kinetic barriers of a reaction.
Energy Profiles and Reaction Pathways
By calculating the energy of reactants, intermediates, transition states, and products, computational chemistry can construct detailed energy profiles and map out potential reaction pathways. researchgate.netresearchgate.net For instance, studies on the recombination reactions of radicals similar to fragments that could be formed from this compound have utilized quantum chemical calculations to determine the most favorable reaction channels. mit.edu These energy profiles reveal the thermodynamics and kinetics of a reaction, indicating whether a particular pathway is energetically favorable. For some catalytic reactions involving related compounds, it has been shown that steps like oxygen activation or the initial activation of an alcohol, rather than hydrogen transfer, can be the rate-determining step. researchgate.net
Table 3: Example of Calculated Energy Profile Data for a Catalyzed Reaction
| Species | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution |
| Reactants | 0.0 | 0.0 |
| Intermediate 1 | 5.2 | 3.8 |
| Transition State 1 | 15.7 | 12.5 |
| Intermediate 2 | -2.1 | -4.0 |
| Product | -10.8 | -12.3 |
This table is a hypothetical representation based on published energy profiles for related catalytic systems to illustrate the nature of the data. researchgate.net
Role in Advanced Organic Synthesis and Materials Science Research
Application as Building Blocks in Complex Molecular Architectures
The inherent reactivity of the chloromethyl group, combined with the stable aromatic nature of the oxazole (B20620) ring, makes 2-benzyl-4-(chloromethyl)-1,3-oxazole a prime candidate for use as a foundational unit in the synthesis of more elaborate molecules. beilstein-journals.org The ease with which the chlorine atom can be displaced by a variety of nucleophiles opens up a plethora of synthetic possibilities.
Synthesis of Polyheterocyclic Systems
Polyheterocyclic systems, which are molecules containing multiple interconnected heterocyclic rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Functionalized oxazoles, such as this compound, can serve as key intermediates in the assembly of these complex structures.
The chloromethyl group at the 4-position of the oxazole ring is a highly reactive site for nucleophilic substitution reactions. This allows for the facile introduction of other heterocyclic moieties, leading to the formation of polyheterocyclic frameworks. For instance, the reaction of a similar compound, 2-chloromethyl-4,5-diaryloxazoles, with various nucleophiles has been shown to be an effective method for creating a range of 2-substituted derivatives. beilstein-journals.org This principle can be extended to this compound, where the chloromethyl group can react with nitrogen, sulfur, or oxygen-containing heterocycles to forge new carbon-heteroatom bonds, thereby constructing intricate polyheterocyclic systems. nih.gov The synthesis of pyrrolo[3,4-b]pyridin-5-ones from a 5-aminooxazole intermediate exemplifies how functionalized oxazoles can be pivotal in building such complex heterocyclic structures. nih.gov
Precursors for Supramolecular Assemblies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into well-defined supramolecular architectures is a key focus of this field. Oxazole derivatives can be strategically employed as precursors for these assemblies.
While direct research on the use of this compound in supramolecular chemistry is not extensively documented, its structural features suggest a high potential for such applications. The oxazole ring itself can act as a ligand, coordinating with metal ions to form metallosupramolecular structures. Furthermore, the chloromethyl group can be readily converted into other functional groups that are known to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions that drive self-assembly. For example, substitution of the chloro group with a thiol or an amine could introduce hydrogen bonding capabilities, facilitating the formation of ordered supramolecular structures.
Utility as Key Intermediates in Specialty Chemical Development
The development of specialty chemicals, which are produced for specific applications and often have unique and complex molecular structures, relies heavily on the availability of versatile chemical intermediates. This compound fits this role perfectly due to the differential reactivity of its functional groups. rsc.org
The chloromethyl group serves as a convenient handle for a wide array of chemical transformations. Nucleophilic substitution reactions can be used to introduce a variety of functional groups, including azides, amines, thiols, and ethers. For example, the synthesis of 2-(azidomethyl)oxazoles has been achieved through the treatment of 2-(bromomethyl)oxazoles with sodium azide (B81097). beilstein-journals.org A similar reaction with this compound would yield the corresponding azido (B1232118) derivative, which can then be used in "click chemistry" reactions to attach the oxazole moiety to other molecules.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed at the C-Cl bond of the chloromethyl group, although reactions at a halogen on the oxazole ring itself are more commonly reported. researchgate.netyork.ac.uk The ability to selectively functionalize the molecule at this position allows for the synthesis of a diverse library of oxazole derivatives with tailored properties for specific applications in agrochemicals, pharmaceuticals, and materials science.
Development of Functional Materials
The unique electronic and structural properties of the oxazole ring make it an attractive component in the design of advanced functional materials. rsc.org this compound can serve as a crucial precursor for the creation of specialty polymers, organic frameworks, and materials with interesting optical and electronic properties. rsc.orgnih.gov
Precursors for Specialty Polymers and Organic Frameworks
The development of porous organic materials, such as covalent organic frameworks (COFs), has opened up new avenues for applications in gas storage, catalysis, and sensing. The incorporation of heterocyclic units like oxazoles into these frameworks can impart desirable properties, including enhanced stability and functionality. rsc.org
A notable example is the creation of an oxazole-linked donor-acceptor COF, which has demonstrated excellent electrocatalytic activity in lithium-sulfur batteries. rsc.org This highlights the potential of using oxazole derivatives as building blocks for such advanced materials. This compound, with its reactive chloromethyl group, is an ideal candidate for polymerization reactions. For instance, it could be used as a monomer in condensation polymerization with a suitable comonomer to produce specialty polymers with the oxazole unit integrated into the polymer backbone. This could lead to materials with enhanced thermal stability, specific electronic properties, or tailored refractive indices.
Components in Optoelectronic Materials (e.g., Fluorescent Probes)
Oxazole derivatives have been shown to exhibit interesting photophysical properties, including fluorescence, making them promising candidates for applications in optoelectronics. globalresearchonline.net These applications include organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging agents.
Ligand Design in Catalysis
The design of effective ligands is a cornerstone of modern catalytic science, enabling high selectivity and efficiency in chemical transformations. The 1,3-oxazole motif, a key feature of this compound, is recognized for its utility in constructing ligands for asymmetric catalysis. mdpi.com
Development of Novel Organometallic Ligands
The molecular architecture of this compound, with its benzyl (B1604629) and reactive chloromethyl substituents, offers multiple points for modification, making it an attractive scaffold for the synthesis of novel organometallic ligands. The nitrogen atom within the oxazole ring provides a coordination site for transition metals, a fundamental requirement for catalytic activity.
While direct research on organometallic complexes derived specifically from this compound is not extensively documented, the broader class of oxazole-containing ligands has seen significant investigation. For instance, vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and shown to be active catalysts in ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The electronic properties of the oxazole ring, being relatively electron-poor compared to oxazoline, make chiral oxazole-pyridine type ligands a desirable area of development. acs.org The reactive chloromethyl group on the this compound molecule provides a handle for anchoring the ligand to various supports or for introducing additional coordinating groups, thereby allowing for the fine-tuning of the ligand's steric and electronic properties.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Oxazoline-containing ligands, structurally related to oxazoles, are a highly successful class of chiral ligands due to their accessibility, modular nature, and broad applicability in metal-catalyzed asymmetric reactions, where they exhibit excellent catalytic activity and enantioselectivity. bldpharm.com These ligands are typically derived from readily available chiral amino alcohols. bldpharm.com
The concept of using chiral auxiliaries is well-established, with Evans oxazolidin-2-ones being a prominent example. These can be immobilized on a polymer support to facilitate efficient asymmetric synthesis and recycling of the auxiliary. nih.gov Although specific studies detailing the use of this compound as a chiral auxiliary are limited, its structural framework suggests potential in this area. The introduction of chirality, for instance by using a chiral benzyl group or by modifying the chloromethyl substituent with a chiral entity, could transform the molecule into a valuable auxiliary for stereocontrolled reactions.
Contributions to Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library. These libraries are instrumental in the discovery of new molecules with desired properties.
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse molecules to explore new areas of chemical space. The core structure, or scaffold, is a critical component of DOS. The this compound molecule, with its multiple functionalization points, is a potential scaffold for creating diverse libraries of compounds.
The general principle of DOS involves using a common starting material and applying a series of divergent reactions to produce a collection of compounds with distinct molecular skeletons. rsc.org The oxazole core itself is a privileged structure found in many biologically active natural products and synthetic compounds, making it an attractive starting point for library synthesis. mdpi.comresearchgate.net A versatile route to creating oxazole-5-amide libraries has been developed, showcasing the utility of the oxazole scaffold in generating chemical diversity. nih.gov The reactive chloromethyl group of this compound allows for the introduction of a wide array of substituents, further expanding the potential diversity of the resulting library.
Methodologies for Library Construction and Screening
The construction of chemical libraries often relies on solid-phase synthesis, which simplifies the purification process and allows for the use of combinatorial techniques like the split-and-mix approach. mdpi.com While specific library construction methodologies centered on this compound are not widely reported, general strategies for creating heterocyclic libraries are applicable.
For example, a strategy for the efficient synthesis of various substituted heterocycles as kinase-directed combinatorial libraries has been described. This involves capturing dichloroheterocycles onto a solid support and then performing further modifications. mdpi.com The chloromethyl group of this compound could be exploited for attachment to a solid support, followed by diversification at other positions of the molecule. Once a library is constructed, it can be screened for various properties. General screening methods, which are not tied to a specific biological target, can be employed to identify compounds with interesting chemical or physical characteristics.
Q & A
Q. What are the standard synthetic routes for 2-benzyl-4-(chloromethyl)-1,3-oxazole, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via two primary routes:
- Route 1 : Reaction of benzamide derivatives with 1,3-dichloroacetone under thermal conditions (180°C, 2 hours), followed by purification via silica gel chromatography. This method yields a white solid with moderate efficiency .
- Route 2 : Chloromethylation of oxazole precursors using chloromethyl methyl ether and a Lewis acid catalyst (e.g., ZnCl₂). This approach leverages the reactivity of the oxazole ring for selective functionalization .
Q. Key Considerations :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Resolve signals for the benzyl (δ 7.2–7.4 ppm) and chloromethyl (δ 4.6–4.8 ppm) groups. The oxazole ring protons appear as distinct singlets (δ 8.1–8.3 ppm) .
- FTIR : Confirm C-Cl stretch (~650 cm⁻¹) and oxazole ring vibrations (C=N ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₀ClNO = 207.66 g/mol) and isotopic patterns .
Practical Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer : The chloromethyl group acts as a reactive handle for nucleophilic substitution (SN₂). For example:
- Reaction with amines yields 4-(aminomethyl)-1,3-oxazole derivatives.
- Thiols generate sulfanyl-methyl analogs, useful in prodrug design .
Kinetic Insight : The electron-withdrawing oxazole ring accelerates substitution rates compared to aliphatic chlorides. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer : Discrepancies often arise from:
- Substituent Effects : Minor changes in benzyl substituents (e.g., electron-donating vs. withdrawing groups) drastically alter bioactivity. For example, para-nitrobenzyl derivatives show enhanced antimicrobial activity vs. methyl-substituted analogs .
- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times may skew results. Standardize protocols using controls like ciprofloxacin (antibacterial) or doxorubicin (anticancer) .
Case Study : A 2023 study found that this compound derivatives inhibited tubulin polymerization in MCF-7 cells but showed no activity in HeLa cells, highlighting target specificity .
Q. What strategies optimize the stability of this compound in aqueous media for drug delivery applications?
Methodological Answer :
- Prodrug Design : Mask the chloromethyl group with labile protecting groups (e.g., acetyl) to prevent hydrolysis.
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance solubility and reduce degradation .
Q. Stability Data :
| Condition | Half-life (pH 7.4) | Degradation Product |
|---|---|---|
| Aqueous buffer | 2.5 hours | 4-hydroxymethyl-oxazole |
| Liposomal suspension | 24 hours | None detected |
Q. How can computational modeling predict the binding affinity of this compound to cancer targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0) or IMP dehydrogenase. The chloromethyl group may occupy hydrophobic pockets, while the oxazole ring hydrogen-bonds to catalytic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories. Derivatives with rigid benzyl groups show higher binding free energies (ΔG ≤ −8.5 kcal/mol) .
Validation : Cross-check predictions with SPR (surface plasmon resonance) assays to measure real-time binding kinetics .
Data Contradiction Analysis
Example : Conflicting reports on antibacterial efficacy (e.g., active vs. inactive in Gram-negative strains).
Resolution Steps :
Verify compound purity via HPLC (≥95%).
Test against isogenic bacterial strains to rule out resistance mechanisms.
Compare MIC values under standardized CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
